molecular formula C22H35ClN2O4 B14482878 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride CAS No. 65446-89-1

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride

Katalognummer: B14482878
CAS-Nummer: 65446-89-1
Molekulargewicht: 427.0 g/mol
InChI-Schlüssel: JLPDELRFGBVDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is a complex organic compound that features a morpholine ring substituted with a benzoyloxy group and a dipropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzoyloxy Intermediate: This involves the reaction of benzoyl chloride with a suitable alcohol to form the benzoyloxy group.

    Introduction of the Dipropylamino Group: This step involves the reaction of a suitable amine with a propyl halide to form the dipropylamino group.

    Formation of the Morpholine Ring: This involves the cyclization of an appropriate diol with ammonia or a primary amine.

    Final Assembly: The final step involves the coupling of the benzoyloxy and dipropylamino intermediates with the morpholine ring under suitable conditions, followed by the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyloxy and dipropylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure.

    4-(4-Nitrophenyl)morpholine: A compound with a nitrophenyl group instead of a benzoyloxy group.

    Dipropylamine: A compound with a similar dipropylamino group but lacking the morpholine ring.

Uniqueness

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65446-89-1

Molekularformel

C22H35ClN2O4

Molekulargewicht

427.0 g/mol

IUPAC-Name

[1-(dipropylamino)-5-morpholin-4-yl-5-oxopentan-2-yl] benzoate;hydrochloride

InChI

InChI=1S/C22H34N2O4.ClH/c1-3-12-23(13-4-2)18-20(28-22(26)19-8-6-5-7-9-19)10-11-21(25)24-14-16-27-17-15-24;/h5-9,20H,3-4,10-18H2,1-2H3;1H

InChI-Schlüssel

JLPDELRFGBVDHY-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CC(CCC(=O)N1CCOCC1)OC(=O)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.